molecular formula C10H9BrFNS B6257108 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole CAS No. 1427357-56-9

5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole

Cat. No. B6257108
CAS RN: 1427357-56-9
M. Wt: 274.2
InChI Key:
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Description

5-Bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole (BFT) is an important organic compound used in a variety of scientific research applications. BFT is a heterocyclic compound containing both a bromine and a fluorine atom, and it is a member of the benzothiazole family. It is a colorless solid with a molecular weight of 201.2 g/mol, and it has a melting point of 131-133 °C. BFT has been studied extensively in recent years due to its unique properties, and it has been found to have a wide range of applications in scientific research.

Scientific Research Applications

5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole has been found to have a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. In chemistry, 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is used as a reagent for the synthesis of other organic compounds, such as thiophene derivatives. In biochemistry, 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole has been found to have antioxidant, anti-inflammatory, and anti-microbial properties, making it useful for the treatment of various diseases. In pharmacology, 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is used as a tool for the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The exact mechanism of action of 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is not yet fully understood. However, it is believed that 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole acts as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative stress and damage to cells. 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is also thought to have anti-inflammatory and anti-microbial properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole has antioxidant, anti-inflammatory, and anti-microbial properties. It has also been found to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as an anti-cancer agent. In vivo studies have demonstrated that 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole is able to reduce the levels of certain pro-inflammatory cytokines and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole has a wide range of applications in scientific research, making it a useful tool for a variety of research projects. However, there are some limitations to using 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole in laboratory experiments. For example, 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole can be toxic if not handled properly, and it is not suitable for use in experiments involving animals or humans.

Future Directions

The potential applications of 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole are still being explored, and there are a number of potential future directions for research. One potential area of research is the development of novel compounds based on 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole that may have improved therapeutic effects. Additionally, further research is needed to better understand the exact mechanism of action of 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole and to explore its potential as an anti-cancer agent. Other potential future directions include the study of 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole’s effect on drug metabolism and pharmacokinetics, as well as its potential use in the development of new drugs and drug delivery systems.

Synthesis Methods

5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole can be synthesized in a number of ways, but the most common method involves the reaction of 4-bromo-2-fluorobenzene and thionyl chloride followed by the addition of propan-2-yl bromide. The reaction is carried out in an inert atmosphere at temperatures of 0-50 °C. An alternative method involves the reaction of 4-bromo-2-fluorobenzene and thionyl chloride in the presence of an acid catalyst, followed by the addition of propan-2-yl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole involves the bromination and fluorination of 2-(propan-2-yl)-1,3-benzothiazole.", "Starting Materials": [ "2-(propan-2-yl)-1,3-benzothiazole", "Bromine", "Potassium bromide", "Sodium fluoride", "Sulfuric acid", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 2-(propan-2-yl)-1,3-benzothiazole", "React 2-(propan-2-yl)-1,3-benzothiazole with bromine and potassium bromide in acetic acid to yield 5-bromo-2-(propan-2-yl)-1,3-benzothiazole.", "Step 2: Fluorination of 5-bromo-2-(propan-2-yl)-1,3-benzothiazole", "React 5-bromo-2-(propan-2-yl)-1,3-benzothiazole with sodium fluoride and sulfuric acid in acetic acid to yield 5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole." ] }

CAS RN

1427357-56-9

Product Name

5-bromo-4-fluoro-2-(propan-2-yl)-1,3-benzothiazole

Molecular Formula

C10H9BrFNS

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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